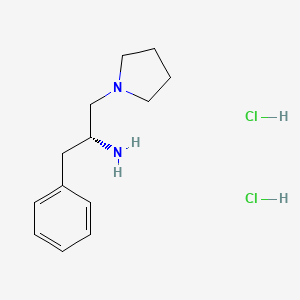

(R)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl

Description

(R)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl is a chiral secondary amine salt characterized by a phenyl group, a pyrrolidine ring (a five-membered saturated heterocycle), and a propane backbone. The compound exists as the (R)-enantiomer, with a stereocenter at the second carbon of the propane chain. Its molecular formula is C₁₃H₂₂Cl₂N₂, and it has a molecular weight of 277.23 g/mol (calculated from its base structure, C₁₃H₂₀N₂, plus two HCl molecules).

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12;;/h1-3,6-7,13H,4-5,8-11,14H2;2*1H/t13-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRFXIWOSRXTLG-FFXKMJQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(CC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C[C@@H](CC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetone and pyrrolidine.

Reductive Amination: The key step in the synthesis is the reductive amination of phenylacetone with pyrrolidine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction may produce phenylethanol.

Scientific Research Applications

Medicinal Chemistry

1. Neurological Applications

(R)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl has been studied for its potential use in treating neurological disorders. Its structure suggests it may act as a stimulant or cognitive enhancer. Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly dopamine and norepinephrine, which are critical in conditions like ADHD and depression .

2. Antidepressant Properties

Studies have explored the compound's efficacy as an antidepressant. It is hypothesized to modulate serotonin levels, thus potentially alleviating symptoms of depression. Animal models have shown promise in using this compound to enhance mood and cognitive function, indicating its potential for further investigation in clinical settings .

Behavioral Studies

1. Cognitive Enhancement

Behavioral studies involving this compound have demonstrated improvements in memory and learning tasks in rodents. This suggests that the compound may enhance cognitive functions, making it a candidate for further research in cognitive disorders such as Alzheimer's disease .

2. Addiction Research

The compound is also being investigated for its role in addiction therapy. Its ability to influence dopamine pathways could be beneficial in managing withdrawal symptoms and reducing cravings in substance use disorders. Preliminary studies indicate that it may help mitigate the effects of addictive substances by stabilizing mood and reducing anxiety associated with withdrawal .

Case Studies

Mechanism of Action

The mechanism of action of ®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

Replacing the pyrrolidine ring with a six-membered piperidine ring yields (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl (CAS 368442-92-6). Key differences include:

- Ring Size and Basicity : Piperidine (pKa ~11.3) is less basic than pyrrolidine (pKa ~11.9) due to reduced ring strain, altering receptor binding kinetics.

- Molecular Weight : The piperidine derivative has a higher molecular weight (291.26 g/mol vs. 277.23 g/mol) due to the additional CH₂ group in the ring .

Stereoisomers

The (S)-enantiomer of the target compound (CAS 1204589-80-9) exhibits identical physical properties but may differ in pharmacological activity. Enantiomers often show divergent receptor affinities; for example, (S)-amphetamine is more potent in DA release than its (R)-counterpart .

Simplified Analogues

- (R)-2-Phenyl-1-propylamine (CAS 28163-64-6): A primary amine lacking the pyrrolidine group. Its simpler structure reduces steric hindrance but may decrease selectivity for monoamine transporters .

Pharmacological Analogues

PAL Series (Dual DA/5HT Releasers)

Compounds like PAL-542 and PAL-544 share structural motifs with the target compound but feature indole rings instead of phenyl groups. Key findings from preclinical studies :

- Selectivity : PAL-542 releases DA/5HT with >800-fold selectivity over NE, reducing cardiovascular side effects.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| (R)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl | Not Provided | C₁₃H₂₂Cl₂N₂ | 277.23 | Pyrrolidine, (R)-configuration |

| (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl | 368442-92-6 | C₁₄H₂₄Cl₂N₂ | 291.26 | Piperidine ring |

| (S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl | 1204589-80-9 | C₁₃H₂₂Cl₂N₂ | 277.23 | (S)-enantiomer |

| PAL-542 | Not Provided | C₁₁H₁₃ClN₂ | 208.69 | Indole, 5-chloro substituent |

Table 2: Pharmacological Profiles

| Compound | Primary Targets | Selectivity (DA/5HT vs. NE) | Abuse Liability (ICSS/Cocaine Discrimination) | Anti-Cocaine Efficacy |

|---|---|---|---|---|

| This compound | Inferred: Monoamine transporters | Unknown | Unknown | Unknown |

| PAL-542 | DA/5HT transporters | >800-fold | None observed | Limited |

| d-Amphetamine | DA/NE transporters | 10-fold (DA/NE > 5HT) | High | Moderate |

Research Findings and Implications

- Stereochemistry: The (R)-configuration could optimize interactions with chiral binding pockets in monoamine transporters, analogous to (R)-amphetamine’s potency .

Q & A

Q. What synthetic routes are available for (R)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl, and how are stereochemical outcomes controlled?

The synthesis of this chiral amine involves multi-step protocols. A validated approach includes:

Core scaffold formation : Alkylation of phenylacetonitrile derivatives with pyrrolidine precursors under basic conditions.

Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis (e.g., ω-transaminases) to achieve enantioselectivity. For example, immobilized ATA-117 ω-transaminase has been employed to synthesize analogous (R)-configured amines with enantiomeric excess (ee) >84% using isopropylamine as an amino donor .

Hydrochloride salt formation : Reaction with HCl in polar solvents (e.g., ethanol) to improve stability.

Key considerations : Monitor reaction progress via LC-MS (e.g., m/z 297.1 [M+H]+ as in ) and confirm stereochemistry via chiral HPLC or NMR using Mosher’s reagent.

Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?

- Structural elucidation :

- NMR : H and C NMR identify backbone protons (e.g., δ 2.8–3.5 ppm for pyrrolidinyl protons) and quaternary carbons. Se or Te NMR analogs (as in selenide/telluride derivatives) validate substituent positions .

- Mass spectrometry : ESI+ detects molecular ion peaks (e.g., m/z 297.1 [M+H]+) .

- Purity analysis :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity.

- Elemental analysis : Verify stoichiometry of the hydrochloride salt (Cl⁻ content via ion chromatography).

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

Discrepancies in activity (e.g., receptor binding vs. cytotoxicity) may arise from:

- Experimental variables : Differences in cell lines (e.g., rat vs. primate models) or assay conditions (e.g., pH, temperature) .

- Metabolic instability : Rapid degradation in certain media (e.g., liver microsomes) can reduce apparent potency.

Mitigation :

Standardize protocols : Use identical cell lines (e.g., Caenorhabditis elegans for oxidative stress assays ) and controls (e.g., DPDS for selenium analogs).

Stability studies : Monitor compound integrity via LC-MS over 24-hour incubations .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME predict logP (~2.5) and blood-brain barrier permeability.

- Docking studies : Molecular dynamics simulations with H3 histamine receptors (Ki ~50 nM for analogs ) identify steric clashes or hydrogen-bonding opportunities.

Case study : Adamantyl-substituted amines (e.g., (2R)-2-(2-Adamantyl)propan-1-amine) show enhanced rigidity and receptor affinity, suggesting bulky substituents improve target engagement .

Methodological Challenges

Q. How are reaction conditions optimized for large-scale enantioselective synthesis?

A Design of Experiments (DoE) approach is critical:

- Variables : Temperature (25–60°C), pH (6–8), and co-solvent ratios (e.g., DMSO:H2O).

- Response metrics : Yield, ee, and reaction time.

Example : For ω-transaminase-mediated synthesis, optimal conditions (30°C, pH 7.5, 20% DMSO) achieved 60% conversion for (R)-1-(4-methoxyphenyl)propan-2-amine .

Q. What are the limitations of current toxicity assays for this compound, and how can they be improved?

- False negatives : Traditional assays (e.g., MTT) may miss organ-specific toxicity.

- Advanced models :

- C. elegans : Assess oxidative stress via glutathione depletion assays .

- 3D organoids : Mimic human tissue responses more accurately.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.